molecular formula C18H27N3O2 B2478016 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide CAS No. 2190365-35-4

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2478016
CAS No.: 2190365-35-4
M. Wt: 317.433
InChI Key: FMQPCUSVWVTMAX-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide (CAS 2190365-35-4) is a high-purity chemical compound supplied for research and development purposes. This diazepane-carboxamide derivative, with a molecular formula of C18H27N3O2 and a molecular weight of 317.43 g/mol, is part of a class of heterocyclyl compounds investigated for potential therapeutic applications, particularly in the realm of cardiovascular disease research . The compound's structure features a 1,4-diazepane core substituted with a cyclobutyl group and a carboxamide linker connected to a (4-methoxyphenyl)methyl moiety, which may contribute to its physicochemical properties and interaction with biological targets . As a heterocyclic compound, it represents a valuable scaffold in medicinal chemistry for the exploration of novel receptor agonists and modulators . Researchers utilize this compound in preclinical studies to probe biological mechanisms and assess therapeutic potential. This product is intended for research purposes within laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-17-8-6-15(7-9-17)14-19-18(22)21-11-3-10-20(12-13-21)16-4-2-5-16/h6-9,16H,2-5,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPCUSVWVTMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the diazepane ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Structural Overview

The compound features a diazepane ring with two nitrogen atoms, a cyclobutyl group, and a methoxy-substituted phenyl group. This combination of structural elements contributes to its unique chemical properties and biological activities.

Structural Feature Description
Diazepane RingSeven-membered ring containing two nitrogen atoms.
Cyclobutyl GroupFour-membered carbon ring contributing to the compound's reactivity.
Methoxy-phenyl GroupEnhances lipophilicity and stability, potentially influencing biological interactions.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarities to known anticancer agents suggest potential interactions with cellular pathways involved in tumor growth and metastasis. Research indicates that diazepane derivatives often target specific receptors or enzymes that play roles in cancer progression.
  • Antimicrobial Properties : The compound has shown promise in preliminary studies for antimicrobial activity against various pathogens. Similar compounds have demonstrated efficacy in treating infections, indicating that 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide could be explored for therapeutic applications in infectious diseases.
  • Neurological Applications : Given the diazepane structure, the compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression.

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to be utilized as a reagent in various organic reactions, facilitating the development of novel compounds with desired properties.

Materials Science

In materials science, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its structural features may enhance the performance of polymers or other materials used in industrial applications.

Anticancer Activity Case Study

A study investigating the anticancer properties of diazepane derivatives highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects against several cancer cell lines. The study suggested that these compounds interact with key signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity Case Study

Research on related diazepane compounds showed promising results against bacterial strains resistant to conventional antibiotics. The study indicated that modifications to the phenyl group could enhance antimicrobial potency, suggesting further investigation into this compound for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide
  • N-[(4-methoxyphenyl)methyl]cyclobutanamine

Uniqueness

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

4-Cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H23_{23}N3_3O
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 2176201-90-2

This structure features a cyclobutyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its interactions with various biological targets.

  • Histamine H3 Receptor Antagonism : The compound has been identified as an antagonist of the histamine H3 receptor, which is involved in neurotransmission and has implications for cognitive function and appetite regulation .
  • Inhibition of Oncogenic Functions : In studies focusing on cancer biology, it has shown inhibitory effects on the MYC transcription factors, which are critical in regulating cell proliferation and survival . This suggests potential applications in oncology.
  • Analgesic Properties : Preliminary studies indicate that derivatives of similar diazepane compounds may possess analgesic properties, potentially acting through modulation of pain pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Sweis et al. (2020)Identified structural analogs exhibiting potent inhibition of histone methyltransferases, suggesting potential for epigenetic modulation in cancer therapy .
Nowikow et al. (2020)Demonstrated that cyclobutyl-containing compounds improved pharmacokinetic profiles in cancer models, enhancing bioavailability and efficacy .
BenchChem AnalysisHighlighted the use of this compound as a building block for further synthetic modifications aimed at enhancing biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of the cyclobutyl group may enhance lipophilicity, potentially improving absorption rates.
  • Metabolism : The compound is likely metabolized via hepatic pathways; however, detailed metabolic studies are required.
  • Toxicity : Initial assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm safety profiles.

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